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cyclopenta[c]pyridazin-3-one

Cat. No.: B178915

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridazinone scaffold is a privileged heterocyclic structure in medicinal chemistry,
demonstrating a remarkable breadth of biological activities.[1][2] Its derivatives have been
extensively explored, yielding potent agents with therapeutic potential across various domains,
including oncology, infectious diseases, inflammation, and cardiovascular conditions.[2][3][4]
This technical guide provides an in-depth overview of the recent advancements in the
biological evaluation of novel pyridazinone derivatives. It presents quantitative data in
structured tables, details key experimental protocols, and visualizes complex pathways and
workflows to facilitate understanding and further research in this dynamic field.

Anticancer Activity

Pyridazinone derivatives have emerged as a promising class of anticancer agents, targeting
various hallmarks of cancer.[5] Many exhibit potent cytotoxic effects against a range of human
cancer cell lines and often function by inhibiting key signaling pathways involved in tumor
growth, proliferation, and angiogenesis, such as those mediated by vascular endothelial growth
factor receptor 2 (VEGFR-2), c-Jun N-terminal kinase (JNK), and C-terminal Src kinase (CSK).

[516]1[7]

Quantitative Data: Anticancer Potency
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The following table summarizes the in vitro anticancer activity of selected novel pyridazinone

derivatives against various human cancer cell lines. The data is primarily presented as Glso

(50% growth inhibition) or ICso (50% inhibitory concentration) values.

Compound Target Cancer Cell
. Potency (pM) Notes
Class/Reference Line
) Compound 17a also
Diarylurea
oo Melanoma (LOX IMVI)  Glso: 2.19 showed VEGFR-2
Derivatives|[6]

inhibition.

Compound 10l

NSCLC (A549/ATCC) Glso: 1.66 induced GO-G1 phase
cell cycle arrest.[6]
Compound 8f
demonstrated
Prostate (PC-3) Glso: 3.24

significant growth
inhibition.[6]

EED Inhibitors[8]

Prostate (PC3)

ICso0: 0.62

Compound 39 was
identified as a potent
EED inhibitor and
showed robust tumor
regression in a PC3

xenograft model.[8]

Chlorinated

Pyridazinones[9]

Colon (MAC16)

ICso: ~7x > arylated

analogue

The unsubstituted
pyridazine (DCPYR)
showed remarkable in
vitro inhibition and
over 50% tumor
growth inhibition in

vivo.[9]

3(2H)-
Pyridazinones[10]

Colon (HCT116)

Effective at 10 pg/mL

Compounds showed
antiproliferative effects
and low toxicity in the
Artemia salina lethality

assay.[10]
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Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used
colorimetric method to assess cell metabolic activity, which serves as an indicator of cell
viability, proliferation, and cytotoxicity.[11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that
reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The formazan
crystals are then dissolved, and the absorbance of the resulting solution is measured, which is
directly proportional to the number of viable cells.[11]

Materials:

o Cancer cell line of interest

o Complete cell culture medium (e.g., DMEM, RPMI-1640)

o Pyridazinone test compounds

e MTT solution (5 mg/mL in sterile PBS)[11]

e Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCI)[11]
o 96-well flat-bottom sterile culture plates

e Phosphate-buffered saline (PBS)

e Microplate reader

Procedure:

o Cell Seeding: Harvest cells during their exponential growth phase. Seed the cells into a 96-
well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 pL of
complete medium. Incubate for 24 hours at 37°C in a 5% CO:2 incubator to allow for cell
attachment.[11]

o Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in complete
culture medium. After the 24-hour incubation, remove the old medium and add 100 uL of the
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compound dilutions to the respective wells. Include wells for a vehicle control (e.g., DMSO)
and a blank (medium only).[11]

 Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at
37°C in a 5% CO: incubator.[14]

o MTT Addition: Following treatment, carefully remove the medium. Add 50 pL of serum-free
medium and 50 pL of MTT solution to each well. Alternatively, add 10 yL of MTT reagent
directly to the 100 pL of medium in each well.[11]

e Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During
this period, viable cells will reduce MTT into visible purple formazan crystals.[14]

e Formazan Solubilization: For adherent cells, carefully aspirate the MTT-containing medium
without disturbing the crystals. For suspension cells, centrifuge the plate to pellet the cells
before aspiration. Add 100-150 pL of solubilization solution (e.g., DMSO) to each well.[11]

o Absorbance Reading: Shake the plate on an orbital shaker for approximately 15 minutes to
ensure complete dissolution of the formazan crystals. Measure the absorbance at a
wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

o Data Analysis: Subtract the average absorbance of the blank wells from all other readings.
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
The ICso or Glso value can then be determined using dose-response curve analysis.

Visualization: Anticancer Drug Screening Workflow
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Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity
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With the rise of antibiotic resistance, the discovery of new antimicrobial agents is critical.
Pyridazinone derivatives have demonstrated significant activity against a variety of pathogenic
microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[15][16]

Quantitative Data: Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for several
novel pyridazinone derivatives, indicating their efficacy against various microbial strains.

Compound/Referen Test . Potency (pM or
. . Gram Stain
ce Microorganism pg/mL)

Acinetobacter

Compound 13[15] - Negative MIC: 3.74 uM
baumannii

Pseudomonas )

. Negative MIC: 7.48 uM

aeruginosa
Staphylococcus -

Compound 7[15] Positive MIC: 7.8 uM
aureus (MRSA)

2-(5- )

o ) Klebsiella )
fluoropyrimidinyl)pyrid ] Negative MIC: 2 pg/mL
_ pneumoniae

azinone (11)[17]

Compound 14c¢[18] Bacillus subtilis Positive MIC: 15.62 pg/mL
Staphylococcus -

Compound 10h[6] Positive MIC: 16 pg/mL
aureus

Compound 8g[6] Candida albicans N/A (Fungus) MIC: 16 pg/mL

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique used to determine the Minimum
Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19]
[20]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of
the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. The MIC is
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defined as the lowest concentration of the compound that completely inhibits the visible growth

of the microorganism after incubation.[19]

Materials:

Test microorganism (bacterial or fungal strain)

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
Pyridazinone test compounds

96-well sterile microtiter plates

Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 108 CFU/mL)[21]
Positive control (standard antibiotic) and negative control (inoculum without compound)

Spectrophotometer or microplate reader

Procedure:

Compound Preparation: Prepare a stock solution of the pyridazinone compound. In the first
column of a 96-well plate, add the compound to the broth to achieve the highest desired
concentration. Perform two-fold serial dilutions across the plate by transferring a set volume
from each well to the next.[21]

Inoculum Preparation: From a fresh culture, suspend several colonies in sterile broth. Adjust
the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate
broth to achieve a final concentration of approximately 5 x 10> CFU/mL in the test wells.[21]

Inoculation: Add the prepared microbial inoculum to each well containing the compound
dilutions, as well as to the negative control well. A sterility control well containing only broth
should also be included.

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 16-
20 hours for most bacteria).[21]
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» MIC Determination: After incubation, determine the MIC by visually inspecting the wells for
turbidity. The MIC is the lowest concentration of the compound in which no visible growth is
observed.[21] This can be confirmed by measuring the optical density (OD) at 600 nm with a

microplate reader.

Visualization: VEGFR-2 Signaling Pathway Inhibition

Many pyridazinone derivatives exert their anticancer effects by inhibiting tyrosine kinases like
VEGFR-2, which is crucial for tumor angiogenesis.
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Inhibition of the VEGFR-2 signaling cascade.
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Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Pyridazinone derivatives have been
investigated as anti-inflammatory agents, often targeting enzymes like cyclooxygenase-2
(COX-2) or phosphodiesterase-4 (PDE4), which are key mediators of the inflammatory
response.[22][23] This approach can lead to reduced production of pro-inflammatory cytokines
and prostaglandins.[23][24]

Quantitative Data: Anti-inflammatory Effects

The table below highlights the anti-inflammatory activity of specific pyridazinone compounds.

Compound
AssaylTarget Result
Class/Reference
Vicinally Disubstituted o .
o COX-2/COX-1 Selectivity 276:1 ratio
Pyridazinones (ABT-963)[22]
Indole-bearing o )
PDE4B Inhibition ICso in low uM range

Pyridazinones[23]

Emorfazone Analogue (4-
] ) 7x more potent than
amino-2-methyl-6-phenyl-5- Analgesic Potency
. S Emorfazone
vinyl-3(2H)-pyridazinone)[22]

Experimental Protocol: Carrageenan-induced Paw
Edema in Rats

This is a classic in vivo model for evaluating the activity of acute anti-inflammatory agents.[25]

Principle: The sub-plantar injection of carrageenan, a phlogistic agent, into a rat's paw induces
a localized, acute, and reproducible inflammatory response characterized by edema (swelling).
The efficacy of an anti-inflammatory compound is determined by its ability to reduce this
swelling compared to a control group.[26]

Materials:

o Wistar or Sprague-Dawley rats
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Pyridazinone test compound

Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

1% Carrageenan solution in sterile saline

Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

Plebysmometer or digital calipers to measure paw volume/thickness

Procedure:

Acclimatization: Acclimatize animals to laboratory conditions for at least one week with free
access to food and water.[27]

Grouping and Fasting: Divide animals into groups (e.g., n=6 per group): Vehicle Control,
Standard Drug, and Test Groups (receiving different doses of the pyridazinone compound).
Fast animals overnight before the experiment.

Initial Paw Measurement: Before any treatment, measure the initial volume or thickness of
the right hind paw of each rat. This is the baseline reading (0 h).[25]

Compound Administration: Administer the pyridazinone compound, standard drug, or vehicle
to the respective groups, typically via oral gavage, 1 hour before carrageenan injection.

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar
region of the right hind paw of each rat.[26]

Paw Measurement Post-Induction: Measure the paw volume or thickness at regular intervals
after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[26]

Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at
each time point compared to its baseline reading. Then, calculate the percentage inhibition of
edema for the treated groups relative to the vehicle control group using the formula:

o % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Visualization: PDE4 Inhibition Workflow
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Phosphodiesterase-4 (PDE4) inhibitors exert anti-inflammatory effects by preventing the
breakdown of cyclic AMP (CAMP).
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Mechanism of PDE4 inhibition.

Cardiovascular Activity

Pyridazinone derivatives have a long history in cardiovascular research, with various
compounds exhibiting activities such as vasodilation, antiplatelet aggregation, and positive
inotropic effects.[28][29] These properties make them attractive candidates for treating
conditions like hypertension and thrombosis.[28]

Quantitative Data: Cardiovascular Effects

This table summarizes the cardiovascular activity of selected pyridazinone derivatives.
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Compound
Class/Reference

Activity

Potency

Notes

Vasodilation &

A benzimidazole-
pyridazinone
derivative that

Pimobendan[30] ) Dose-dependent ] )
Inotropic improves cardiac
output in myocardial
ischemia.[30]
6-Aryl-4,5- The magnitude of the

dihydropyridazinones|
28]

Antiplatelet (ADP-

induced)

Potent inhibition

effect depends on aryl

ring substituents.[28]

Pyridazinone Amide

A 6-(4-
carboxymethyloxyphe

o Vasodilation ICs0: 0.051 uM nyl)-4,5-dihydro-
Derivative (9)[29] T
3(2H)-pyridazinone
derivative.
N,O-dibenzyl o Also screened for
Vasodilation ICso0: 35.3 uM

Derivative (10)[29]

antiplatelet activity.

This guide serves as a foundational resource for professionals engaged in the discovery and

development of novel therapeutics based on the pyridazinone core. The provided data,

protocols, and visualizations are intended to streamline research efforts and inspire further

innovation in this promising area of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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